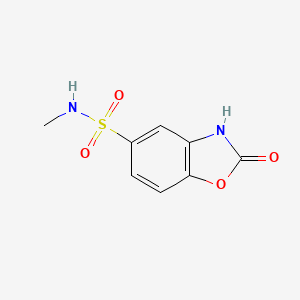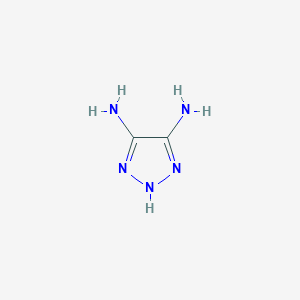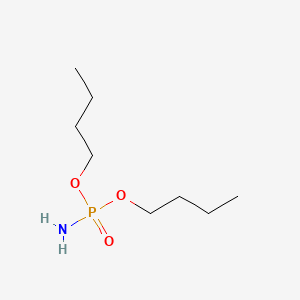
N-(2-Ethyl-2-hexenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-2-hexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group attached to a 2-ethyl-2-hexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of aniline with 2-ethyl-2-hexenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is catalyzed by acids or bases to facilitate the nucleophilic addition of the aniline to the aldehyde group of 2-ethyl-2-hexenal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethyl-2-hexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-2-hexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-2-hexenyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The 2-ethyl-2-hexenyl chain may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethylhexyl)aniline
- N-(2-Hydroxyethyl)aniline
- N-(2-Methyl-2-hexenyl)aniline
Uniqueness
N-(2-Ethyl-2-hexenyl)aniline is unique due to the presence of the 2-ethyl-2-hexenyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Propiedades
Número CAS |
68258-67-3 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-[(E)-2-ethylhex-2-enyl]aniline |
InChI |
InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |
Clave InChI |
BYYMMAFVCCUWRF-UKTHLTGXSA-N |
SMILES isomérico |
CCC/C=C(\CC)/CNC1=CC=CC=C1 |
SMILES canónico |
CCCC=C(CC)CNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)



![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)




![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
